![molecular formula C18H20N2O B2484526 2,2-Diphenyl-1-(piperazin-1-yl)ethanone CAS No. 67199-13-7](/img/structure/B2484526.png)
2,2-Diphenyl-1-(piperazin-1-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethanone, also known as DPPE, is a synthetic molecule that has been widely studied for its potential biomedical applications. DPPE is a versatile compound that can be used as an intermediate in the synthesis of other molecules, as a reagent in medicinal chemistry and as a ligand for metal ions. DPPE is also known for its unique properties such as its ability to form stable complexes with metal ions, its ability to form hydrogen bonds and its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Proteomics Research
“2,2-Diphenyl-1-(piperazin-1-yl)ethanone” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .
Cancer Research
This compound has been used in the development of drugs that target Poly (ADP-Ribose) Polymerase in human breast cancer cells . In a study, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Neurological Research
Piperazine derivatives, such as “2,2-Diphenyl-1-(piperazin-1-yl)ethanone”, have been studied for their potential effects on the nervous system . Their effect may involve interaction with 5-HT2A and D2 receptors , which are involved in various neurological and psychiatric disorders.
Drug Design
The compound is also used in the development of bioactive heterocyclic compounds in drug design . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. The development of new drugs often involves the design and synthesis of heterocyclic compounds .
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and piperazine, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting good bioavailability . The compound’s pharmacokinetics could also be influenced by factors such as its molecular weight and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound’s solubility and stability can be affected by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .
properties
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQIPBVPYORMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-(piperazin-1-yl)ethanone |
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